N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-fluorobenzyl)benzamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-fluorobenzyl)benzamide is a benzamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing tetrahydrothiophene) moiety and dual aromatic substituents: a 4-ethoxybenzamide group and a 4-fluorobenzyl group. The sulfone group enhances metabolic stability and influences electronic properties, while the 4-ethoxy and 4-fluorobenzyl substituents modulate lipophilicity and target interactions .
Properties
Molecular Formula |
C20H22FNO4S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(4-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C20H22FNO4S/c1-2-26-19-9-5-16(6-10-19)20(23)22(18-11-12-27(24,25)14-18)13-15-3-7-17(21)8-4-15/h3-10,18H,2,11-14H2,1H3 |
InChI Key |
AWXCZJFJJYITNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Ethylation of 4-Hydroxybenzoic Acid
The 4-ethoxy substituent is introduced via nucleophilic substitution. A representative protocol involves:
-
Reagents : 4-Hydroxybenzoic acid, ethyl bromide, potassium carbonate.
-
Workup : Acidification with HCl to precipitate 4-ethoxybenzoic acid (yield: 85–90%).
Mechanistic Insight : Base-mediated deprotonation of the phenolic oxygen enhances nucleophilicity, facilitating ethylation. Side products like diethyl ethers are minimized by controlling stoichiometry.
Conversion to 4-Ethoxybenzoyl Chloride
The acid is activated for coupling via chlorination:
-
Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
-
Conditions : Reflux, 3 hours.
-
Isolation : Excess SOCl₂ is removed under vacuum, yielding the acyl chloride as a pale-yellow liquid (quantitative).
Preparation of N-(4-Fluorobenzyl)-1,1-Dioxidotetrahydrothiophen-3-amine
N-Alkylation with 4-Fluorobenzyl Bromide
A two-step protection-alkylation-deprotection strategy optimizes yield:
-
BOC Protection :
-
Alkylation :
-
Reagents : 4-Fluorobenzyl bromide, NaH.
-
Conditions : DMF, 0°C to room temperature, 6 hours (yield: 75–80%).
-
-
Deprotection :
Analytical Validation :
-
¹H NMR : Characteristic doublets for 4-fluorobenzyl protons (δ 7.3–7.1 ppm) and sulfone methylene (δ 3.5–3.2 ppm).
-
LC-MS : [M+H]⁺ = 285.1.
Coupling Strategies for Tertiary Benzamide Formation
Carbodiimide-Mediated Coupling
A standard protocol adapted from peptide chemistry:
-
Reagents : 4-Ethoxybenzoyl chloride, EDCl, HOBt, N-methylmorpholine (NMM).
-
Conditions : Dichloromethane, 0°C to room temperature, 12 hours.
-
Yield : 65–70%.
Propylphosphonic Anhydride (T3P®) Coupling
A high-efficiency method from recent literature:
-
Reagents : T3P® (50% in ethyl acetate), triethylamine.
-
Conditions : DCM, room temperature, 6 hours.
-
Yield : 78–85%.
Comparative Analysis :
| Coupling Agent | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 0°C → RT | 65–70% | 92–95% |
| T3P® | DCM | RT | 78–85% | 97–99% |
T3P® outperforms carbodiimides due to milder conditions and reduced racemization.
Optimization and Scalability Considerations
Solvent Screening
Temperature Effects
Purification Techniques
-
Column Chromatography : Silica gel (ethyl acetate/hexane) removes unreacted starting materials.
-
Recrystallization : Ethanol/water yields high-purity product (mp: 148–150°C).
Analytical Characterization
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃) :
δ 7.82 (d, J = 8.5 Hz, 2H, Ar-H), 7.35–7.28 (m, 2H, Ar-H), 6.95–6.89 (m, 2H, Ar-H), 4.51 (s, 2H, N-CH₂), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 3.65–3.58 (m, 1H, S-CH), 3.20–2.95 (m, 4H, S-CH₂), 1.45 (t, J = 7.0 Hz, 3H, CH₃). -
¹³C NMR : 166.8 (C=O), 162.5 (d, J = 245 Hz, C-F), 131.2–114.7 (Ar-C), 63.5 (OCH₂), 52.1 (N-CH₂), 48.3 (S-CH), 14.1 (CH₃).
Chromatographic Purity
-
HPLC : tᵣ = 8.2 min (C18, 70% MeCN/0.1% TFA), purity >98%.
-
LC-MS : [M+H]⁺ = 443.2.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophene ring, yielding a simpler thiophene derivative.
Substitution: The ethoxy and fluorobenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiophene derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a valuable candidate for further research:
-
Antimicrobial Activity :
- The compound has demonstrated effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antimicrobial potency.
-
Anti-inflammatory Effects :
- In murine models, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests potential anti-inflammatory properties that could be beneficial in treating inflammatory conditions.
-
Anticancer Potential :
- In vitro assays using breast cancer cell lines showed that the compound inhibited cell growth by 50% at a concentration of 10 µM. This indicates its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy against various cancer types.
Case Studies
Several case studies have documented the applications and efficacy of this compound:
- Antimicrobial Efficacy : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, confirming its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research utilizing murine models demonstrated significant reductions in inflammation markers upon treatment with this compound.
- Cancer Cell Proliferation : In vitro studies indicated that the compound could inhibit breast cancer cell proliferation effectively.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-fluorobenzyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The table below compares the title compound with key analogs from the evidence:
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. In contrast, analogs with nitro () or fluoro () groups introduce electron-withdrawing effects, which may improve binding to polarized targets . The 4-fluorobenzyl group in the title compound contributes to dipole interactions and metabolic stability via fluorine’s electronegativity .
Lipophilicity and Steric Bulk :
- The 3,4,5-trimethoxybenzyl group () significantly increases lipophilicity (clogP ~3.5 estimated) compared to the title compound’s 4-fluorobenzyl (clogP ~2.8). This may enhance membrane permeability but reduce aqueous solubility .
- The hexyloxy group in ’s analog introduces a long alkyl chain, drastically elevating hydrophobicity, whereas the title compound’s ethoxy balance hydrophilicity and lipophilicity .
Sulfur Oxidation State :
- The sulfone (1,1-dioxide) in the title compound and ’s analog improves oxidative stability compared to thioether or thienylidene derivatives (e.g., ), which are more prone to metabolic degradation .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-fluorobenzyl)benzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrothiophene moiety, which is known for its diverse pharmacological properties. Its molecular formula is , and it includes functional groups that may contribute to its biological efficacy.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrahydrothiophene ring and subsequent modifications to introduce the ethoxy and fluorobenzyl groups. Detailed synthetic methods can be found in various studies, emphasizing the importance of optimizing conditions for yield and purity.
Antiparasitic Activity
Research indicates that compounds with similar structural features exhibit significant antiparasitic activity. For instance, derivatives of benzamides have shown effectiveness against Plasmodium falciparum and Trypanosoma cruzi . The specific compound under consideration may share similar mechanisms, potentially targeting critical metabolic pathways in these parasites.
Antimicrobial Properties
The presence of the tetrahydrothiophene moiety has been linked to antimicrobial activity. Studies have demonstrated that related compounds exhibit good inhibitory effects against various bacterial strains . The proposed mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.
Insecticidal Activity
Preliminary bioassays have indicated that compounds similar to this compound show promising insecticidal properties against agricultural pests . For example, certain benzamide derivatives have been reported to achieve over 70% mortality in target insect species at specific concentrations.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzamide structure can significantly influence potency and selectivity. For instance, substituting different groups on the benzamide nitrogen or altering the thiophene ring can enhance activity against specific pathogens or pests.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against P. falciparum |
| Variation in alkyl chains | Enhanced solubility and bioavailability |
| Altering thiophene substituents | Improved selectivity for target organisms |
Case Studies
- Antiparasitic Efficacy : A study demonstrated that a related compound exhibited IC50 values in the low micromolar range against T. gondii tachyzoites, suggesting potential for therapeutic applications .
- Insecticidal Testing : In laboratory settings, compounds structurally akin to this compound showed effective larvicidal activities against mosquito species at concentrations as low as 10 mg/L .
- Antimicrobial Evaluation : In vitro studies revealed that derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Q & A
Q. Table 1. Key Synthetic Intermediates and Conditions
Q. Table 2. Recommended Analytical Techniques
| Technique | Application | Critical Parameters |
|---|---|---|
| H/C NMR | Structural confirmation | Deutero-DMSO as solvent for solubility |
| HRMS | Molecular formula validation | Resolution >30,000 (FWHM) |
| X-ray Crystallography | Absolute stereochemistry | Single crystals via vapor diffusion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
